3-Ethyl-N-[[(2S)-pyrrolidin-2-yl]methyl]aniline;dihydrochloride
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Overview
Description
3-Ethyl-N-[[(2S)-pyrrolidin-2-yl]methyl]aniline;dihydrochloride is a chemical compound with the molecular formula C13H20N2.2HCl. It is a derivative of aniline, featuring a pyrrolidine ring and an ethyl group. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-N-[[(2S)-pyrrolidin-2-yl]methyl]aniline;dihydrochloride typically involves the reaction of 3-ethyl aniline with (S)-pyrrolidine-2-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-N-[[(2S)-pyrrolidin-2-yl]methyl]aniline;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the aniline moiety can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce amines .
Scientific Research Applications
3-Ethyl-N-[[(2S)-pyrrolidin-2-yl]methyl]aniline;dihydrochloride is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-N-[[(2S)-pyrrolidin-2-yl]methyl]aniline;dihydrochloride involves its interaction with specific molecular targets. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-[[(2S)-pyrrolidin-2-yl]methyl]aniline
- 3-Ethyl-N-[[(2S)-pyrrolidin-2-yl]methyl]benzamide
- N-Ethyl-N-[[(2S)-pyrrolidin-2-yl]methyl]aniline
Uniqueness
3-Ethyl-N-[[(2S)-pyrrolidin-2-yl]methyl]aniline;dihydrochloride is unique due to its specific structural features, such as the presence of both an ethyl group and a pyrrolidine ring.
Properties
IUPAC Name |
3-ethyl-N-[[(2S)-pyrrolidin-2-yl]methyl]aniline;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-2-11-5-3-6-12(9-11)15-10-13-7-4-8-14-13;;/h3,5-6,9,13-15H,2,4,7-8,10H2,1H3;2*1H/t13-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULAQCCDUZVAKW-GXKRWWSZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NCC2CCCN2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=CC=C1)NC[C@@H]2CCCN2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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